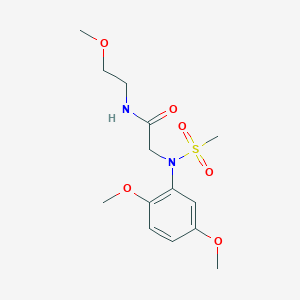![molecular formula C11H13N5OS B5206215 N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide involves complex chemical reactions aimed at introducing specific functional groups that impart desired chemical and biological properties. For instance, derivatives of N-phenylacetamide have been synthesized to evaluate their pharmacological activities, including their potential as glutaminase inhibitors, showcasing the intricate steps involved in enhancing drug-like properties while focusing on improving solubility and potency (Shukla et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide reveals insights into their chemical behavior and interaction potential. For example, the crystal structure analysis of certain acetamide derivatives has provided valuable information on their conformation and the intra-molecular interactions that may influence their biological activities (Wang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide derivatives often aim at modifying the molecular structure to achieve desired chemical properties. These modifications can significantly impact their reactivity, stability, and interaction with biological targets. The synthesis of related compounds involves reactions that highlight the versatility of acetamide derivatives in forming bonds and introducing substituents that modify their chemical properties (Janardhan et al., 2014).
Physical Properties Analysis
The physical properties of N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in scientific research. Studies have focused on improving these properties to enhance their utility in various research and development contexts. The physical properties are often determined through analytical techniques that provide insights into the compound's suitability for further applications (Duran et al., 2013).
Chemical Properties Analysis
The chemical properties analysis of such compounds includes their reactivity, stability under different conditions, and interaction with other molecules. This analysis is fundamental for understanding the mechanisms through which these compounds exhibit their potential effects and for guiding the development of new derivatives with optimized properties. Research on the chemical behavior of these compounds under various conditions helps in tailoring their properties for specific applications (Suzuki et al., 1960).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-15(9-6-4-3-5-7-9)10(17)8-18-11-12-13-14-16(11)2/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFABDJMGESTHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)
![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)

amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206197.png)


![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)